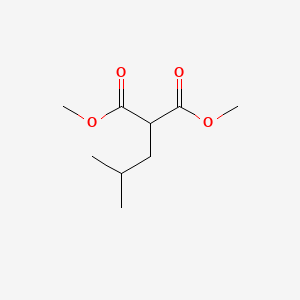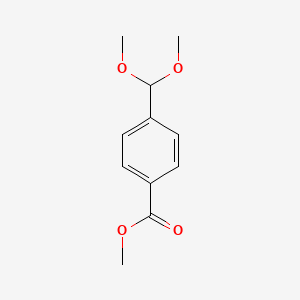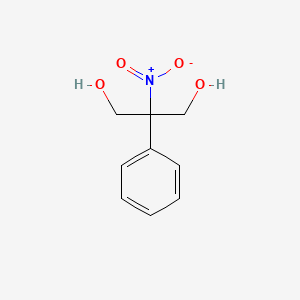
2-Nitro-2-phenylpropane-1,3-diol
概要
説明
2-Nitro-2-phenylpropane-1,3-diol is a chemical compound that is related to various nitro compounds and their derivatives. These compounds are of interest due to their diverse chemical reactions and potential applications in synthesis and industry. The papers provided discuss various nitro compounds and their properties, which can be related to the analysis of 2-Nitro-2-phenylpropane-1,3-diol.
Synthesis Analysis
The synthesis of nitro compounds can be achieved through various methods. For instance, the synthesis of 2-nitro-1-propen-3-ol is reported to be accomplished by reacting the sodium salt of 2-nitro-1,3-propanediol with an aqueous nitric acid solution . This method could potentially be adapted for the synthesis of 2-Nitro-2-phenylpropane-1,3-diol by introducing a phenyl group into the reaction scheme. Additionally, the synthesis of 2-arylpropenoic acid esters with nitro groups in the aromatic ring is described, which could be relevant for the synthesis of aromatic nitro compounds like 2-Nitro-2-phenylpropane-1,3-diol .
Molecular Structure Analysis
The molecular structure of nitro compounds can be quite complex, as evidenced by the crystallographic analysis of related compounds. For example, the structure of (1R*,2S*)-2-(p-nitrobenzylideneamino)-1-phenylpropanol shows a dimer formation with a two-fold axis, which could suggest that 2-Nitro-2-phenylpropane-1,3-diol may also exhibit interesting structural characteristics . The crystal structure of 2-nitro-1,3-dinitrooxypropane provides insights into the packing of nitro compounds, which could be extrapolated to understand the molecular packing of 2-Nitro-2-phenylpropane-1,3-diol .
Chemical Reactions Analysis
Nitro compounds undergo a variety of chemical reactions. The study of 2-nitropropane dioxygenase from Hansenula mrakii reveals that nitro compounds can be oxidatively denitrified, which could be relevant to the chemical behavior of 2-Nitro-2-phenylpropane-1,3-diol . Furthermore, the addition reactions of nitro compounds, such as the addition of trinitromethane to 2-nitro-1-propen-3-ol, indicate the reactivity of nitro groups in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro compounds are influenced by their molecular structure. The colorimetric determination of 1-(4'-nitrophenyl)-2-aminopropane-1,3-diol with 2,4,6-trinitrobenzenesulfonic acid suggests that nitro compounds can participate in colorimetric reactions, which could be applicable to 2-Nitro-2-phenylpropane-1,3-diol for analytical purposes . The intermolecular interactions, such as C—H⋯O hydrogen bonds in 2,3-Dibromo-3-(5-nitro-2-furyl)-1-phenylpropan-1-one, provide insights into the potential hydrogen bonding and crystal packing of 2-Nitro-2-phenylpropane-1,3-diol .
科学的研究の応用
NMR Spectroscopy in Configurational Analysis
2-Nitro-2-phenylpropane-1,3-diol has been utilized in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. Sohár et al. (1984) explored its use in determining the relative configurations of various isomers in organic chemistry. This research highlights the compound's role in synthesizing nitro-substituted 1,3-dioxanes and pyrans with potential biological activity, contributing significantly to the study of molecular structures (Sohár, Mikite, Pelczer, Kovács, & Kis-Tamás, 1984).
Chemical Synthesis
The compound has been involved in various synthesis processes. For example, Kozyrod and Pinhey (1985) reported its use in the arylation of nitroalkanes, demonstrating its versatility in organic synthesis. This research showcases how 2-nitro-2-phenylpropane-1,3-diol can be a key component in creating a range of chemically significant products (Kozyrod & Pinhey, 1985).
Rheological Evaluation
Ghosh et al. (2012) explored the use of a derivative of 2-nitro-2-phenylpropane-1,3-diol in the synthesis and rheological evaluation of an energetic plasticizer. This study emphasizes its potential applications in materials science, particularly in enhancing the properties of energetic materials (Ghosh, Athar, Pawar, Polke, & Sikder, 2012).
Metabolism Studies
In the field of biochemistry, the metabolism of 2-nitro-1-phenylpropane, a closely related compound, has been examined using rabbit liver microsomes. Studies by Kammerer et al. (1981) and Jonsson, Kammerer, and Cho (1977) provide insights into the metabolic pathways and potential bioactive properties of such compounds (Kammerer, Distefano, Jonsson, & Cho, 1981) (Jonsson, Kammerer, & Cho, 1977).
Safety and Hazards
2-Nitro-2-phenylpropane-1,3-diol is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Chronic 2 . It has hazard statements H301 - H312 - H411 . Precautionary statements include P273 - P280 - P301 + P310 + P330 - P302 + P352 + P312 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
作用機序
Target of Action
This compound is a unique chemical and its specific biological targets are yet to be identified .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the activity and stability of 2-Nitro-2-phenylpropane-1,3-diol . .
Disclaimer: The information provided here is based on the current state of our knowledge and is intended to provide general notes on our products and their uses. It should not therefore be construed as guaranteeing specific properties of the products described or their suitability for a particular application. Any existing industrial property rights must be observed. The quality of our products is guaranteed under our General Conditions of Sale .
特性
IUPAC Name |
2-nitro-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-6-9(7-12,10(13)14)8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYCRIQZBMNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279477 | |
| Record name | 2-nitro-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-2-phenylpropane-1,3-diol | |
CAS RN |
5428-02-4 | |
| Record name | 2-Nitro-2-phenyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5428-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-2-phenyl-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nitro-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-2-phenyl-1,3-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5428-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

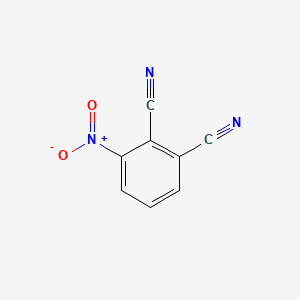
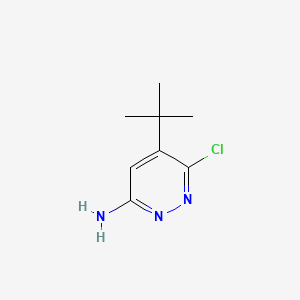



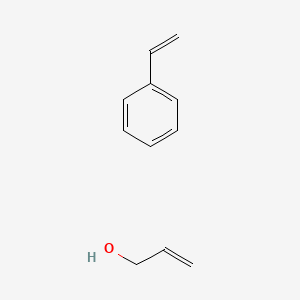

![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)
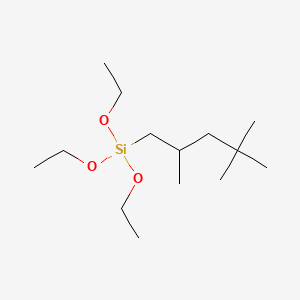
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)

